1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole
Overview
Description
1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences . The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole can be synthesized through various synthetic routes. One common method involves the reaction of 4-acetyl-1-benzyl-5-methyl-1,2,3-triazole with 4-bromo benzaldehyde in the presence of a 50% aqueous sodium hydroxide solution . The reaction is typically carried out at room temperature and the product is isolated by neutralizing the reaction mixture with dilute hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as lithium reagents, to form different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Butyllithium in diethyl ether or tetrahydrofuran at low temperatures is commonly used for bromine-lithium exchange reactions.
Oxidation and Reduction Reactions:
Major Products Formed:
Scientific Research Applications
1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with various biological molecules, influencing their activity . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest.
Comparison with Similar Compounds
1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Benzyl-4,5-dibromo-1H-1,2,3-triazole: This compound has two bromine atoms and exhibits different reactivity and properties.
1-Benzyl-4-chloro-5-methyl-1H-1,2,3-triazole: The presence of a chlorine atom instead of bromine can lead to different chemical and biological behaviors.
Uniqueness: The unique combination of a benzyl group, a bromine atom, and a methyl group on the triazole ring gives this compound distinct properties that make it valuable for various applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and material scientists. Ongoing research continues to uncover new uses and mechanisms of action for this intriguing compound.
Properties
IUPAC Name |
1-benzyl-4-bromo-5-methyltriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-8-10(11)12-13-14(8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRMECBHJSFWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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